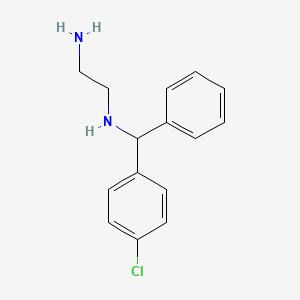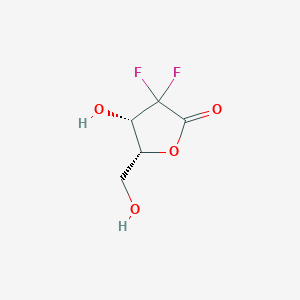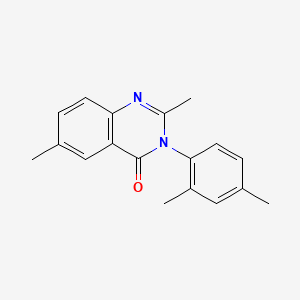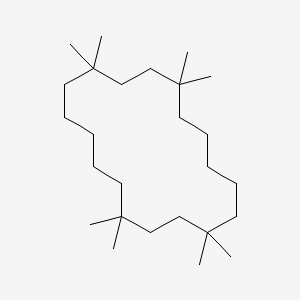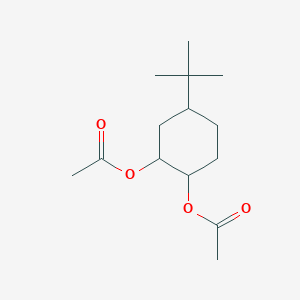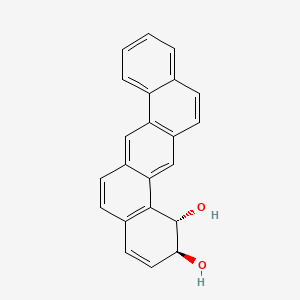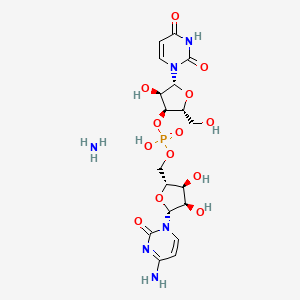
rUrd-P-rCyd.NH3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridylyl-(3’,5’)-cytidine is a dinucleotide composed of uridine and cytidine linked by a phosphodiester bond between the 3’ hydroxyl group of uridine and the 5’ hydroxyl group of cytidine. This compound is significant in various biochemical processes, particularly in the study of RNA structure and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uridylyl-(3’,5’)-cytidine typically involves the coupling of uridine and cytidine nucleotides. One common method is the phosphoramidite approach, where protected nucleosides are sequentially coupled and then deprotected to yield the desired dinucleotide. The reaction conditions often include the use of activating agents such as tetrazole and solvents like acetonitrile.
Industrial Production Methods
Industrial production of uridylyl-(3’,5’)-cytidine may involve large-scale chemical synthesis using automated synthesizers. These machines can efficiently couple nucleotides under controlled conditions, ensuring high purity and yield. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Uridylyl-(3’,5’)-cytidine can undergo various chemical reactions, including:
Hydrolysis: Cleavage of the phosphodiester bond by water, often catalyzed by acids or bases.
Oxidation and Reduction: Although less common, the nucleobases can undergo oxidation or reduction under specific conditions.
Substitution: The phosphate group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as thiols or amines, often in the presence of catalysts like imidazole.
Major Products
Hydrolysis: Yields individual nucleosides, uridine, and cytidine.
Oxidation: Produces oxidized nucleobases.
Substitution: Results in modified dinucleotides with different functional groups.
Applications De Recherche Scientifique
Uridylyl-(3’,5’)-cytidine is widely used in scientific research, including:
Chemistry: Studying the properties and reactions of nucleotides.
Biology: Investigating RNA structure, function, and interactions.
Medicine: Exploring potential therapeutic applications, such as antiviral agents.
Industry: Used in the synthesis of oligonucleotides for various applications, including diagnostics and therapeutics.
Mécanisme D'action
The mechanism of action of uridylyl-(3’,5’)-cytidine involves its incorporation into RNA molecules, where it can influence RNA stability and function. The compound can interact with RNA-binding proteins and enzymes, affecting processes such as RNA degradation and translation. The molecular targets include ribonucleases and RNA polymerases, which recognize and process the dinucleotide within RNA sequences.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Uridylyl-(3’,5’)-uridine
- Cytidylyl-(3’,5’)-cytidine
- Adenylyl-(3’,5’)-cytidine
Uniqueness
Uridylyl-(3’,5’)-cytidine is unique due to its specific combination of uridine and cytidine, which imparts distinct biochemical properties. Compared to other dinucleotides, it may exhibit different stability, reactivity, and interactions with enzymes and proteins, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C18H27N6O13P |
|---|---|
Poids moléculaire |
566.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane |
InChI |
InChI=1S/C18H24N5O13P.H3N/c19-9-1-3-22(17(29)20-9)15-12(27)11(26)8(35-15)6-33-37(31,32)36-14-7(5-24)34-16(13(14)28)23-4-2-10(25)21-18(23)30;/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30);1H3/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1 |
Clé InChI |
UOVXCDHWLHURKL-ZNFCZCJPSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=O)NC4=O)CO)O)O.N |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


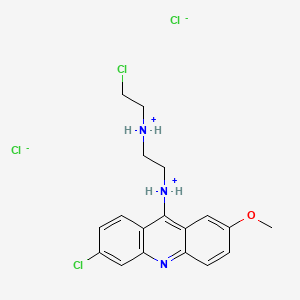



![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)
